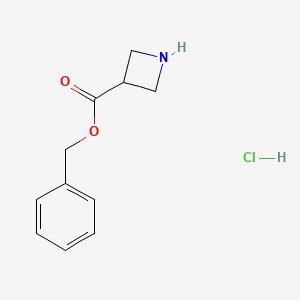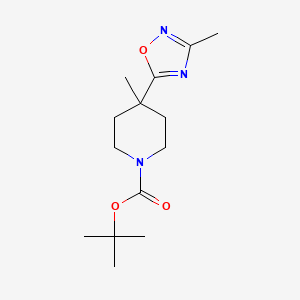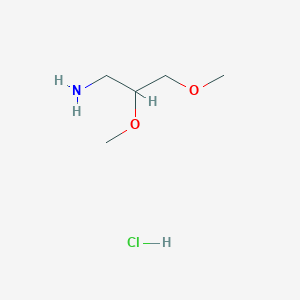
3-(アセトキシメチル)-4-オキソピペリジン-1-カルボン酸tert-ブチル
概要
説明
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, an acetoxymethyl group, and a 4-oxo functional group on the piperidine ring
科学的研究の応用
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme activity, receptor binding, or other biochemical processes.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Acetoxymethylation: The acetoxymethyl group can be introduced through an acetylation reaction using acetic anhydride and a suitable catalyst.
Oxidation: The 4-oxo group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 4-oxo group to a hydroxyl group.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
作用機序
The mechanism of action of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The acetoxymethyl group can act as a leaving group in enzymatic reactions, while the 4-oxo group can participate in hydrogen bonding or other interactions with biological molecules. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and bioavailability.
類似化合物との比較
Similar Compounds
tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.
tert-Butyl 3-(methoxymethyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a methoxymethyl group instead of an acetoxymethyl group.
tert-Butyl 3-(chloromethyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an acetoxymethyl group.
Uniqueness
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of the acetoxymethyl group, which can undergo specific chemical reactions that other similar compounds may not. This functional group can be easily modified, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the tert-butyl ester and 4-oxo groups provides unique physicochemical properties that can be exploited in various applications.
特性
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDTXJJNCYFCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)









